

Technical Guide: PEG21-Tos Safety, Handling, and Reactivity Profile

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Compound of Interest

Compound Name: PEG21-Tos

Cat. No.: B8104383

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Introduction: The Precision of Discrete PEGs

In the landscape of bioconjugation, **PEG21-Tos** (Hydroxyl-**PEG21-Tosylate**) represents a shift from polydisperse polymers to discrete precision chemistry. Unlike bulk PEGs, which exist as Gaussian distributions of chain lengths, PEG21 is a single molecular entity (

) with a defined molecular weight. This monodispersity is critical for establishing distinct Structure-Activity Relationships (SAR) in PROTAC linkers and Antibody-Drug Conjugates (ADCs).

However, the Tosylate (p-toluenesulfonyl) functional group introduces specific reactivity hazards and stability challenges—specifically moisture sensitivity—that differ from standard PEG alcohols. This guide synthesizes the safety data and operational protocols required to maintain the integrity of this high-value reagent.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

Property	Specification
Chemical Name	Hydroxy-PEG21-p-toluenesulfonate
Formula	
Molecular Weight	~1053.3 Da (Exact Mass: 1052.54)
Appearance	White to off-white waxy solid or viscous paste
Solubility	Soluble in DMSO, DMF, DCM, Chloroform, Water*
Reactive Group	Tosylate (Sulfonate Ester) - Electrophile
Leaving Group Ability	Excellent (of conjugate acid TsOH -2.8)

*Note: While water soluble, dissolution in water leads to competitive hydrolysis. Avoid aqueous storage.

Risk Assessment & Safety Profile (GHS)

While the PEG backbone is biologically inert, the Tosylate group renders this molecule an alkylating agent. It functions by transferring the PEG chain to nucleophiles (DNA, proteins, etc.), necessitating strict exposure controls.

GHS Classification[7]

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
- Serious Eye Damage: Category 1.[1]
- Sensitization: Skin sensitizer (potential).

Critical Hazard: Genotoxicity Potential

Sulfonate esters (tosylates, mesylates) are structurally alert for genotoxicity (mutagenicity) because they can alkylate DNA.

- Control: Handle within a chemical fume hood or glovebox.
- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
- In Case of Contact: Immediate irrigation. The lipophilic nature of the Tosyl group combined with the hydrophilic PEG tail facilitates rapid dermal absorption.

Storage & Stability: The Hydrolysis Threat

The primary cause of **PEG21-Tos** failure is hydrolysis. Moisture attacks the sulfonate ester bond, cleaving the Tosyl group and reverting the molecule to the non-reactive PEG21-Diol.

- Mechanism:
- Consequence: The resulting PEG-OH is "dead weight" in conjugation reactions, competing for purification but failing to react.

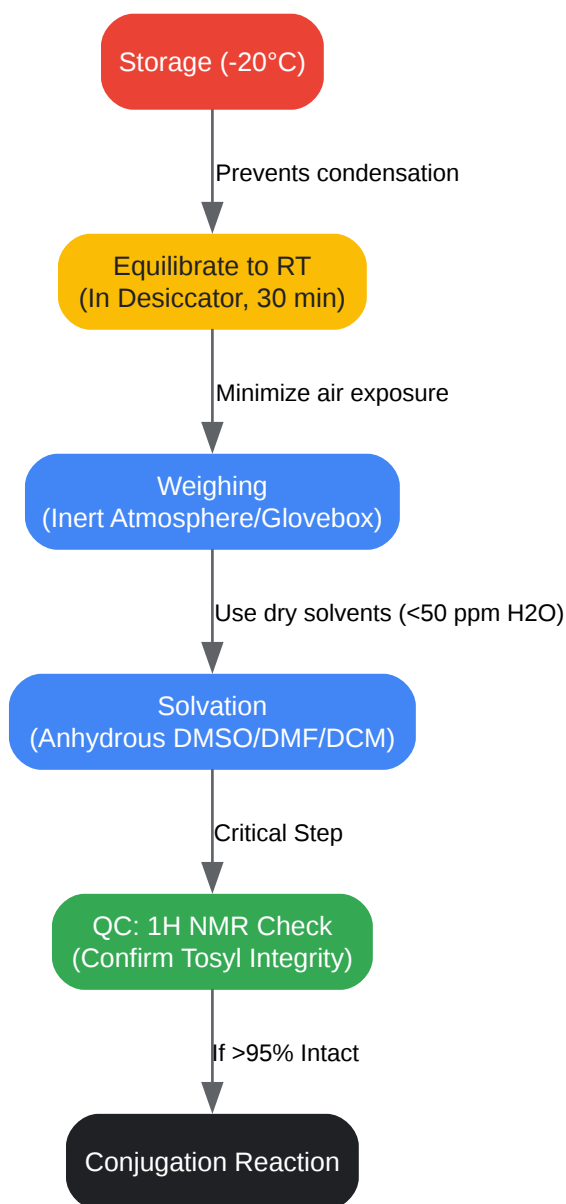
Storage Protocol

- Temperature: Store at -20°C.
- Atmosphere: Store under Argon (Ar) or Nitrogen ().
- Container: Amber glass vials with PTFE-lined caps. Parafilm is insufficient; use desiccant packs in the secondary container.

Operational Protocol: Handling & Solvation

To ensure experimental success, the handling workflow must minimize atmospheric moisture exposure.

Workflow Diagram



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Figure 1: Handling workflow emphasizing moisture exclusion and pre-reaction validation.

Step-by-Step Methodology

- **Equilibration:** Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial condenses atmospheric water directly onto the hygroscopic PEG.

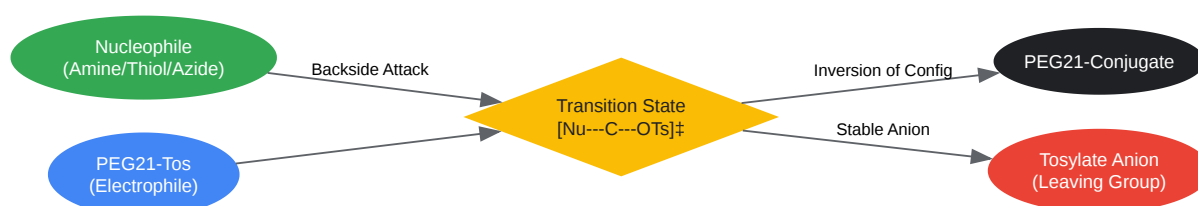
- Weighing: Ideally performed in a glovebox or a rapid-transfer weighing station. If using a benchtop balance, flush the open vial with Argon immediately after sampling.
- Solvation: Dissolve only in anhydrous solvents (DCM, DMF, or DMSO).
 - Pro-Tip: If the reaction requires aqueous buffer (e.g., protein conjugation), dissolve the **PEG21-Tos** in organic solvent first, then add to the buffer immediately. Do not store the aqueous stock.

Reaction Mechanics: Nucleophilic Substitution

The utility of **PEG21-Tos** lies in the

reaction.[2] The Tosylate is a "super-leaving group" because its conjugate base (the tosylate anion) is resonance-stabilized and extremely weak.[2]

Mechanism Diagram



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Figure 2:

reaction pathway. The nucleophile attacks the carbon alpha to the sulfonate ester, displacing the Tosylate group.

Experimental Considerations

- Nucleophiles: Primary amines (), Thiols (), and Azides ()

) react efficiently.

- Base: A non-nucleophilic base (e.g., DIPEA, Lutidine) is often required to scavenge the proton released during nucleophilic attack (if using neutral nucleophiles like amines).
- Kinetics: Reaction rates are generally slower than NHS-esters but faster than epoxides. Heating (30-40°C) may be required for sterically hindered nucleophiles.

Self-Validating Quality Control

Trusting the label is insufficient for precision chemistry. You must validate the reagent integrity before committing valuable protein or payload to the reaction.

The "Go/No-Go" NMR Check

Proton NMR (

NMR) provides a rapid assessment of hydrolysis.

- Solvent:

or

.

- Key Signals:

- Tosyl Aromatic: Look for two doublets (AA'BB' system) around 7.3 – 7.8 ppm.

- Alpha-Methylene (

): This is the diagnostic peak. It appears as a triplet at approximately 4.16 ppm.

- Validation Logic:

- Intact: Peak at 4.16 ppm is present. Integration ratio of Aromatic protons (4H) to Alpha-methylene (2H) should be 2:1.

- Hydrolyzed: The 4.16 ppm peak disappears or shifts upfield to ~3.60 ppm (characteristic of

).

- Calculation: % Active = $[\text{Integral}(4.16 \text{ ppm}) / (\text{Integral}(4.16 \text{ ppm}) + \text{Integral}(3.60 \text{ ppm}))] * 100$.

Emergency Disposal

If spillage occurs:

- Neutralize: Treat with an excess of aqueous sodium hydroxide (NaOH) or a reactive amine (like ethanolamine) to quench the alkylating potential by forcing hydrolysis or aminolysis.
- Waste: Dispose of as hazardous organic waste (halogenated/sulfur-containing).

References

- BroadPharm.**PEG21-Tos** Product Specification and Safety Data. Retrieved from BroadPharm Catalog BP-23115.[3] [Link](#)
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- Organic Chemistry Portal.Nucleophilic Substitution () Mechanisms and Leaving Group Ability. [Link](#)
- National Institutes of Health (NIH).Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds. (Discusses ester/tosyl hydrolysis rates). [Link](#)
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